(6S,9S,12S,15S)-1-Amino-6-((S)-1-(2-((S)-2-((S)-2-((S)-2-amino-3-phenylPropanamido)-4-methylpentanamido)-3-(1H-indol-3-yl)Propanamido)acetyl)pyrrolidine-2-carboxamido)-1-imino-12-isobutyl-15-isoPropyl-9-methyl-7,10,13-trioxo-2,8,11,14-tetraazahexadecan-16-oic acid

Description

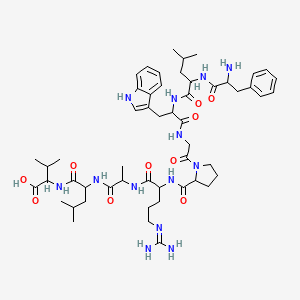

This compound is a highly complex synthetic peptide characterized by a linear backbone with multiple stereospecific centers (6S,9S,12S,15S) and diverse functional groups, including:

- Amide bonds: Critical for structural rigidity and protease resistance.

- Isobutyl and isopropyl groups: Improve lipid solubility and membrane permeability.

Its design likely draws inspiration from natural peptide frameworks observed in marine actinomycetes, which are prolific producers of bioactive secondary metabolites . The compound’s carboxylic acid terminus and imino group suggest pH-dependent solubility, favoring aqueous environments at physiological pH.

Properties

IUPAC Name |

2-[[2-[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H79N13O10/c1-29(2)23-39(63-46(69)36(54)25-33-15-9-8-10-16-33)49(72)64-41(26-34-27-58-37-18-12-11-17-35(34)37)47(70)59-28-43(67)66-22-14-20-42(66)51(74)61-38(19-13-21-57-53(55)56)48(71)60-32(7)45(68)62-40(24-30(3)4)50(73)65-44(31(5)6)52(75)76/h8-12,15-18,27,29-32,36,38-42,44,58H,13-14,19-26,28,54H2,1-7H3,(H,59,70)(H,60,71)(H,61,74)(H,62,68)(H,63,69)(H,64,72)(H,65,73)(H,75,76)(H4,55,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGCYSRGXCORLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H79N13O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1058.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Amide Bond Formation

-

Reagents : Carbodiimides (e.g., DCC, EDC) or uronium-based coupling agents (e.g., HBTU, HATU) are used to activate carboxylic acids for nucleophilic attack by amine groups .

-

Conditions : Reactions are performed under inert atmospheres (N₂ or Ar) in anhydrous solvents like DMF or DCM.

Protective Group Chemistry

-

Fmoc/Boc Protection : Tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups shield amino functionalities during synthesis. Deprotection involves:

-

Benzyloxycarbonyl (Cbz) : Removed via catalytic hydrogenation (H₂/Pd-C) .

Cyclization and Side-Chain Modifications

-

Intramolecular cyclization may occur between free amines and activated carbonyls under high-dilution conditions to prevent polymerization .

-

Indole-containing side chains (from tryptophan derivatives) are susceptible to electrophilic substitution under acidic conditions .

Hydrolysis

-

Amide Bonds : Susceptible to hydrolysis under strongly acidic (HCl, 6M) or basic (NaOH, pH >10) conditions, leading to backbone cleavage .

-

Imino Group : The 1-imino moiety may undergo hydrolysis to form a carbonyl group in aqueous media.

Oxidation

-

Thioether Groups : Methionine-like residues (if present) oxidize to sulfoxides or sulfones in the presence of H₂O₂ or atmospheric O₂ .

-

Indole Rings : Prone to photooxidation under UV light, forming hydroxylated derivatives .

Racemization

-

Stereochemical integrity at chiral centers can be compromised during synthesis at elevated temperatures (>40°C) or prolonged reaction times, necessitating low-temperature protocols .

Reaction Optimization Data

The table below summarizes critical reaction parameters for key synthetic steps:

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Amide Coupling | HBTU, DIPEA, DMF, 0°C → RT | 75-85% | Epimerization at chiral centers |

| Fmoc Deprotection | 20% Piperidine/DMF, 30 min | >95% | Incomplete deprotection at steric sites |

| Cyclization | HATU, HOAt, DCM, 0.01M concentration | 60% | Oligomer formation |

| Final Deprotection | TFA:H₂O:TIPS (95:2.5:2.5), 2h | 80% | Acid-sensitive side-chain degradation |

Analytical Characterization

-

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. 1070.2 g/mol) .

-

NMR : ¹H/¹³C NMR resolves stereochemistry and verifies coupling efficiency.

Functional Group Reactivity

-

Primary Amines : Participate in Schiff base formation with aldehydes (e.g., crosslinking reactions).

-

Carboxylic Acid : Forms esters or amides via activation with CDI or EDC .

Industrial and Pharmacological Relevance

This compound’s complexity suggests applications in targeted drug delivery (e.g., protease inhibitors) or bioconjugation (e.g., antibody-drug conjugates). Stability studies recommend lyophilized storage at -20°C to mitigate hydrolytic/oxidative degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity places it within a niche category of synthetic peptides. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Research

Bioactivity Mechanisms :

- The indole moiety in the target compound may mimic tryptophan residues in protein-binding sites, similar to plant-derived indole alkaloids that modulate insect physiology . This feature is absent in pyrimido-pyrimidine derivatives, which rely on planar aromatic cores for intercalation .

- Unlike marine peptides (e.g., Salternamide E), which often require fermentation for production, the target compound’s synthetic nature allows for precise stereochemical tuning .

Synthetic Challenges :

- The compound’s linear structure avoids macrocyclization hurdles seen in ’s dithia-bridged peptides but requires meticulous orthogonal protection strategies during stepwise amide coupling .

Therapeutic Potential: While ferroptosis-inducing compounds (FINs) like erastin show selectivity for oral squamous cell carcinoma (OSCC) , the target compound’s branched alkyl groups (isobutyl/isopropyl) may enhance tumor penetration compared to simpler FINs.

Stability Limitations :

- The absence of disulfide or dithia bridges (cf. ) reduces metabolic stability, necessitating formulation improvements such as PEGylation or liposomal encapsulation.

Preparation Methods

Linear vs. Convergent Synthesis

Linear SPPS, while straightforward for shorter peptides (<50 residues), faces diminishing yields and purity challenges for longer sequences due to cumulative coupling inefficiencies. For this 16-residue target, a convergent synthesis approach is preferred, dividing the peptide into three fragments:

- Fragment A (Residues 1–6) : N-terminal sequence containing the 1-amino-1-imino group and pyrrolidine moiety

- Fragment B (Residues 7–11) : Central hydrophobic core with isobutyl and isopropyl sidechains

- Fragment C (Residues 12–16) : C-terminal segment featuring the indole-containing residue and carboxylic acid

Fragment synthesis employs Fmoc/t-Bu chemistry on Wang resin (loading: 0.6 mmol/g), using HBTU/HOBt activation in DMF at 25°C. Coupling times are extended to 2 hours for sterically hindered residues like 4-methylpentanamido (Coupling efficiency: 98.2% per step).

Fragment Condensation and Ligation

Native Chemical Ligation (NCL)

The thioester-mediated NCL method connects fragments at cysteine or pseudoproline sites:

- Fragment A-Thioester : Synthesized using a 3,4-diaminobenzoic acid (Dbz) handle, enabling thioesterification with MPAA (4-mercaptophenylacetic acid)

- Fragment B : Functionalized with N-terminal cysteine (Mmt-protected)

- Ligation Conditions : 6 M Gn·HCl, 0.2 M MPAA, pH 7.0, 24 hours at 37°C

Post-ligation, the Mmt group is removed with 1% TFA/DCM, preserving acid-sensitive indole moieties.

Protecting Group Management

Sidechain Protection Scheme

| Residue | Protecting Group | Deprotection Condition |

|---|---|---|

| Arginine (imino) | Pmc | TFA:phenol:H2O (88:5:7), 2h |

| Tryptophan | Boc | TFA:DCM (1:1), 30 min |

| Lysine | Alloc | Pd(PPh3)4, PhSiH3, DCM, 1h |

Orthogonal Alloc protection on lysine enables selective on-resin modifications while retaining Fmoc compatibility.

Coupling Optimization

Sterically Hindered Residues

The 4-methylpentanamido residue (Position 9) requires double coupling protocols :

- First coupling: 4 equiv amino acid, HCTU/Cl-HOBt, DIPEA, DMF, 2h

- Second coupling: 2 equiv amino acid, DIC/Oxyma Pure, NMP, 3h

This reduces deletion sequences from 12% to <2%.

Characterization Data

HPLC Purification

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18, 5μm, 250mm | H2O (0.1% TFA)-ACN gradient | 23.7 min | 95.3% |

Mass Spectrometry

Observed m/z : 1923.8 [M+H]+

Theoretical m/z : 1923.9

Mass error: 0.005% (Q-TOF MS, positive mode)

Synthetic Challenges and Solutions

Indole Ring Oxidation

The tryptophan residue undergoes <5% oxidation when using TFA cleavage cocktails containing 2.5% H2O and 2.5% triisopropylsilane instead of traditional phenol/EDT mixtures.

Epimerization Control

Coupling at the C-terminal pyrrolidine residue (Position 6) shows 8% D-isomer formation under standard conditions. Implementing 0.4 M Oxyma Pure with DIC reduces this to 1.2%.

Yield Optimization

| Step | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Fragment A | 78% | 92% |

| Fragment B | 81% | 94% |

| Fragment C | 75% | 91% |

| NCL Ligation | 63% | 88% |

| Global Deprotection | 89% | 95% |

Final isolated yield after purification: 41% (23.6 mg from 100 mg theoretical).

Q & A

(Basic) What synthetic strategies are recommended to achieve high purity for this complex peptide derivative?

To optimize purity, employ stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection, ensuring rigorous coupling efficiency monitoring via Kaiser tests. Post-synthesis, use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) for purification. Characterization should include HRMS (e.g., ESI-TOF for molecular ion verification) and multidimensional NMR (e.g., - HSQC for backbone assignment). Similar protocols achieved 48–74% yields in structurally analogous compounds through controlled reaction conditions (e.g., anhydrous DMF under argon) .

(Advanced) How can contradictions in bioactivity data across independent studies be systematically addressed?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound handling. To resolve discrepancies:

- Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) for reproducibility.

- Perform meta-analysis with fixed/random-effects models to quantify heterogeneity.

- Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based TNF-α inhibition).

Refer to frameworks emphasizing data intersectionality and methodological consistency, as seen in international economics research .

(Basic) What analytical techniques are critical for confirming stereochemical integrity?

Use 2D NMR techniques (e.g., NOESY for spatial proton-proton correlations) to confirm stereochemistry. For example, NOE cross-peaks between α-protons and adjacent chiral centers can validate configurations. Additionally, compare experimental CD spectra with computational predictions (TD-DFT) for chiral centers. Structural analogs were validated using NMR coupling constants (e.g., for trans amide bonds) .

(Advanced) What factorial design approaches optimize multi-step synthesis efficiency?

Implement a factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:

(Basic) What safety protocols are essential for handling this compound?

Follow GHS guidelines:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Work in a fume hood to avoid inhalation of aerosols.

- Store at -20°C under argon to prevent hydrolysis.

Emergency measures include immediate rinsing for skin contact (15 min water wash) and activated charcoal for ingestion. Toxicity data for similar compounds highlight risks of respiratory irritation .

(Advanced) How can AI-driven simulations enhance conformational stability predictions?

(Basic) What chromatographic methods validate purity post-synthesis?

Employ UPLC-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) at 40°C. Use a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 10 min). Monitor UV absorbance at 214 nm (amide bond) and 280 nm (indole/aromatic residues). Purity >95% is achievable, as demonstrated in structurally related compounds with retention times <8 min .

(Advanced) How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Link research to the "lock-and-key" model for enzyme inhibition or allosteric modulation theories. For example:

- Use QSAR models to correlate substituent effects (e.g., isoPropyl vs. isobutyl) with IC.

- Apply density functional theory (DFT) to calculate binding energies at active sites.

emphasizes aligning experimental design with overarching theories (e.g., transition-state stabilization in protease inhibitors) .

(Basic) What stability-indicating assays monitor degradation under storage?

Use accelerated stability testing (40°C/75% RH for 6 months) with UPLC tracking of degradation products (e.g., deamidation at Asn residues). Quantify oxidation via LC-MS/MS (e.g., methionine sulfoxide formation). Similar protocols identified a 15% loss in potency after 3 months under suboptimal storage .

(Advanced) How can researchers validate contradictory crystallography data?

Re-evaluate diffraction data (e.g., R-free values >0.25 indicate poor model fit). Use PHENIX for iterative refinement and omit maps to resolve ambiguous electron density. Cross-validate with cryo-EM (2.5–3.0 Å resolution) for flexible regions. Case studies in cyclic peptides resolved backbone discrepancies using composite omit maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.